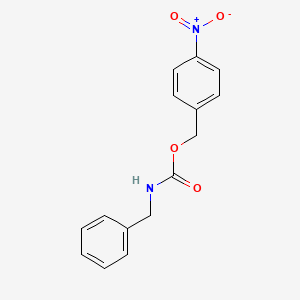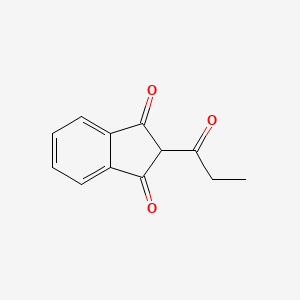
1,3-Indandione, 2-propionyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Indandione, 2-propionyl-: is an organic compound with the molecular formula C12H10O3. It is a derivative of 1,3-indandione, which is a β-diketone with an indane structural nucleus. This compound is known for its versatile applications in various fields, including medicinal chemistry, organic electronics, and photopolymerization .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,3-Indandione, 2-propionyl- can be synthesized through several methods. One common method involves the Claisen condensation of ethyl acetate and dimethyl phthalate, followed by decarboxylation of the resulting sodium salt of 2-ethoxycarbonyl-1,3-indandione . Another method includes the Knoevenagel reaction of malononitrile with 1,3-indandione in ethanol using sodium acetate or piperidine as bases .
Industrial Production Methods: In industrial settings, the production of 1,3-indandione derivatives often involves large-scale reactions in reactors. For example, diethyl malonate and diethyl phthalate can be reacted in the presence of a base like sodium ethoxide, followed by purification steps to obtain the desired product .
Analyse Des Réactions Chimiques
Types of Reactions: 1,3-Indandione, 2-propionyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or methylene groups.
Substitution: The compound can undergo nucleophilic substitution reactions at the carbonyl carbon.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols or methylene derivatives.
Substitution: Various substituted indandione derivatives.
Applications De Recherche Scientifique
1,3-Indandione, 2-propionyl- has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 1,3-Indandione, 2-propionyl- involves its interaction with various molecular targets. For example, in its role as an anticoagulant, it inhibits the vitamin K-mediated gamma-carboxylation of precursor proteins, preventing the formation of active procoagulation factors II, VII, IX, and X . This inhibition reduces the prothrombin activity of the blood, thereby exerting its anticoagulant effect.
Comparaison Avec Des Composés Similaires
1,3-Indandione: The parent compound, known for its use as a building block in organic synthesis.
Anisindione: A synthetic anticoagulant with a similar mechanism of action.
Uniqueness: 1,3-Indandione, 2-propionyl- stands out due to its specific structural modifications, which enhance its reactivity and versatility in various chemical reactions. Its unique properties make it a valuable compound in both research and industrial applications .
Propriétés
Numéro CAS |
2740-25-2 |
|---|---|
Formule moléculaire |
C12H10O3 |
Poids moléculaire |
202.21 g/mol |
Nom IUPAC |
2-propanoylindene-1,3-dione |
InChI |
InChI=1S/C12H10O3/c1-2-9(13)10-11(14)7-5-3-4-6-8(7)12(10)15/h3-6,10H,2H2,1H3 |
Clé InChI |
KNOZCKSSLOTBPA-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)C1C(=O)C2=CC=CC=C2C1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


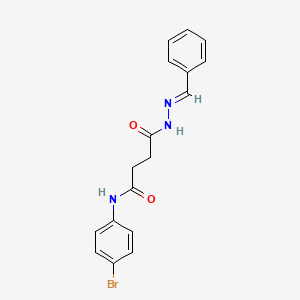

![2-(1H-benzotriazol-1-yl)-N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11993265.png)
![(5E)-3-benzyl-5-[(2Z)-2-(3-methyl-1,3-thiazolidin-2-ylidene)ethylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11993269.png)
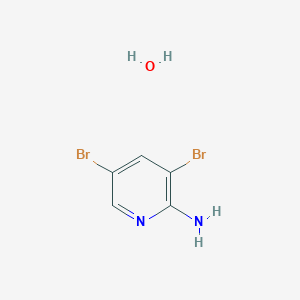
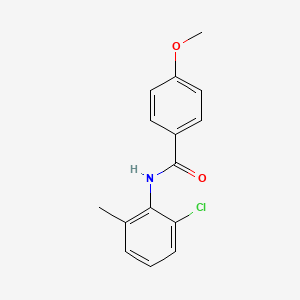
![ethyl 6-bromo-5-hydroxy-1-methyl-2-{[methyl(phenyl)amino]methyl}-1H-indole-3-carboxylate](/img/structure/B11993283.png)
![(5Z)-5-benzylidene-3-[3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropyl]-1,3-thiazolidine-2,4-dione](/img/structure/B11993287.png)

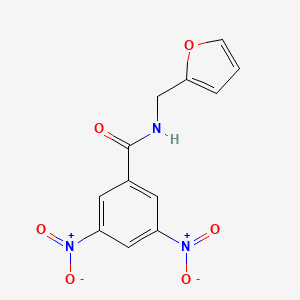
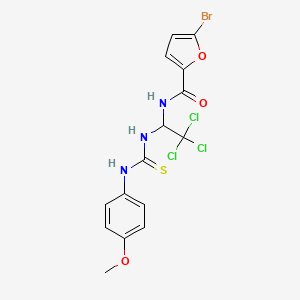
![{2-[(4-Bromobenzoyl)amino]-1,3-thiazol-4-YL}acetic acid](/img/structure/B11993305.png)
![5-(4-Bromophenyl)-7,9-dichloro-2-phenyl-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B11993310.png)
